3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It belongs to the class of urea derivatives and is characterized by its unique molecular structure, which includes a fluorinated pyridine ring and an oxane moiety. This compound is under investigation for its potential therapeutic applications, particularly as a kinase inhibitor.
The compound is synthesized through a series of chemical reactions involving commercially available reagents. Its development is linked to research initiatives aimed at discovering novel inhibitors for specific protein kinases that are implicated in various diseases.
3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea can be classified as follows:
The synthesis of 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea typically involves several key steps:
The synthesis pathway can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Characterization of the final product is performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular formula for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is C14H20FN3O2, with a molecular weight of approximately 281.33 g/mol. The structure features:
The compound's InChI Key is IIADAZLAUIMHHF-UHFFFAOYSA-N, and its canonical SMILES representation is CN(CCC1CCOCC1)C(=O)NC2=NC=C(C=C2)F. This structural information aids in computational modeling and further studies.
3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea can participate in various chemical reactions typical for urea derivatives:
These reactions are essential for understanding its stability and reactivity under physiological conditions.
The primary mechanism of action for 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea involves its role as a kinase inhibitor. It selectively binds to specific protein kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is typically observed as a white to off-white crystalline powder. It exhibits solubility in organic solvents but limited solubility in water.
The compound's stability can be influenced by pH and temperature conditions. Its melting point and boiling point are critical for determining suitable storage conditions and handling procedures in laboratory settings.
Analytical techniques such as high-performance liquid chromatography are employed to assess purity levels, while infrared spectroscopy provides insights into functional groups present within the molecule.
3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea has various scientific applications:
The systematic IUPAC name 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea precisely defines its molecular architecture:
This unsymmetrical diarylurea derivative belongs to two distinct heterocyclic families:
Table 1: Structural Identifiers and Molecular Properties
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea |
Synonyms | 5-Fluoro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine-1-carboxamide |
Molecular Formula | C₁₁H₁₄FN₃O₂ |
Core Heterocycles | Pyridine, Tetrahydropyran |
Hydrogen Bond Acceptors | 5 (N:3, O:2) |
Hydrogen Bond Donors | 2 (Urea NH groups) |
Calculated logP (cLogP) | 1.2 ± 0.3 |
The urea bridge (-NH-C(O)-NH-) adopts a planar conformation stabilized by resonance, positioning both heterocycles for simultaneous interaction with complementary binding pockets in biological targets. The fluorine atom at pyridine-C5 creates an ortho-substitution effect, enhancing urea carbonyl polarization and strengthening hydrogen-bond donation capacity—a feature exploited in kinase inhibitor design [6] [10].
The strategic incorporation of fluoropyridines emerged prominently in the early 2000s with compounds like MK-6096 (Filorexant), a dual orexin receptor antagonist containing a 5-fluoropyridin-2-yloxy group linked to a piperidine-carboxamide scaffold. Though structurally distinct from the urea series, MK-6096 demonstrated the pharmacokinetic advantages of fluorinated pyridines—enhanced blood-brain barrier penetration and metabolic stability—which subsequently influenced hybrid designs incorporating saturated oxygen heterocycles [4]. Parallel developments in urea-based anticancer agents revealed the therapeutic significance of diarylureas:
Table 2: Evolution of Key Fluoropyridine and Oxane-Containing Therapeutics
Compound | Structural Features | Therapeutic Indication | Key Development Impact |
---|---|---|---|
Sorafenib (2005) | 4-Pyridyl urea + trifluoromethyl phenyl | Renal cell carcinoma | Validated diarylurea as kinase inhibitor scaffold |
MK-6096 (2012) | 5-Fluoropyridin-2-yloxy + piperidine | Insomnia (OX1/OX2 antagonist) | Demonstrated BBB penetration of fluoropyridines |
ASK1 Inhibitors (2020s) | Pyridin-2-yl ureas | Inflammation, fibrosis | Established binding mode to kinase allosteric sites |
Tetrahydropyran kinase inhibitors | Oxane-containing ureas | Oncology targets | Improved metabolic stability vs. cyclohexyl |
The integration of oxane (tetrahydropyran) rings gained traction as a bioavailability-enhancing strategy, replacing cyclohexyl groups due to:
Patent analyses reveal accelerating innovation in this chemical space, exemplified by Takeda’s EP3919055A1 (2021) covering tetrahydropyran-4-yl ureas as HDAC6 inhibitors for neurodegenerative diseases. This intellectual property landscape confirms the therapeutic relevance of combining fluoropyridine and oxane pharmacophores through urea linkers [8].
Despite promising structural features, fundamental questions persist regarding 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea:
Mechanistic Ambiguities
Synthetic and Formulation Hurdles
Table 3: Critical Research Gaps and Proposed Resolution Strategies
Research Gap | Current Status | Resolution Approach |
---|---|---|
Target validation | Computational docking only | Cellular thermal shift assay (CETSA) + siRNA knockdown |
Human metabolic stability | Data unavailable | LC-MS/MS analysis in human hepatocytes |
Scalable synthesis | Max 72% yield, column purification | Flow chemistry with phosgene equivalents |
Oral bioavailability | Rodent F% = 12.8 (unformulated) | Co-crystallization with succinic acid |
These unresolved challenges necessitate:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1